molecular formula C22H40BrN B14317044 N,N-Dimethyl-N-tetradecylanilinium bromide CAS No. 110072-50-9

N,N-Dimethyl-N-tetradecylanilinium bromide

Cat. No.: B14317044
CAS No.: 110072-50-9
M. Wt: 398.5 g/mol
InChI Key: LRMJBMAZQUBWMC-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-tetradecylanilinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-tetradecylanilinium bromide typically involves the quaternization of N,N-dimethyltetradecylamine with an appropriate brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

N,N-Dimethyltetradecylamine+Brominating AgentN,N-Dimethyl-N-tetradecylanilinium bromide\text{N,N-Dimethyltetradecylamine} + \text{Brominating Agent} \rightarrow \text{this compound} N,N-Dimethyltetradecylamine+Brominating Agent→N,N-Dimethyl-N-tetradecylanilinium bromide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high production rates. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N-tetradecylanilinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the bromide ion.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products Formed:

    Substitution Reactions: The major products include substituted quaternary ammonium compounds.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

N,N-Dimethyl-N-tetradecylanilinium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including the synthesis of nanoparticles and emulsions.

    Biology: The compound is employed in cell culture and molecular biology experiments as a transfection agent to introduce nucleic acids into cells.

    Industry: The compound is used in the formulation of detergents, disinfectants, and personal care products due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-tetradecylanilinium bromide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.

Comparison with Similar Compounds

  • N,N-Dimethyldodecylamine
  • N,N-Dimethylhexadecylamine
  • N,N-Dimethyloctylamine

Comparison: N,N-Dimethyl-N-tetradecylanilinium bromide is unique due to its specific chain length and quaternary ammonium structure, which confer distinct surfactant properties. Compared to shorter-chain analogs like N,N-Dimethyldodecylamine, it has higher hydrophobicity and better surface activity. Longer-chain analogs like N,N-Dimethylhexadecylamine may have increased hydrophobic interactions but could be less soluble in aqueous solutions.

Properties

CAS No.

110072-50-9

Molecular Formula

C22H40BrN

Molecular Weight

398.5 g/mol

IUPAC Name

dimethyl-phenyl-tetradecylazanium;bromide

InChI

InChI=1S/C22H40N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1

InChI Key

LRMJBMAZQUBWMC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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